molecular formula C5H11NO3S B2698001 4-Methoxy-1,2-thiazinane 1,1-dioxide CAS No. 291514-18-6

4-Methoxy-1,2-thiazinane 1,1-dioxide

Cat. No. B2698001
CAS RN: 291514-18-6
M. Wt: 165.21
InChI Key: AMLIXPDGKIFUPY-UHFFFAOYSA-N
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Description

4-Methoxy-1,2-thiazinane 1,1-dioxide is a chemical compound with the molecular formula C5H11NO3S . It is a derivative of 1,2-thiazinane 1,1-dioxide, which is a fully saturated thiazine six-membered ring containing two hetero-atoms nitrogen and sulfur .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazinane ring, which is a six-membered ring containing nitrogen and sulfur atoms . The molecular weight of this compound is 165.211 Da .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, related compounds such as 1,2,4-thiadiazinane 1,1-dioxides have been synthesized via three-component SuFEx type reactions .

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-Methoxy-1,2-thiazinane 1,1-dioxide has been involved in the synthesis of various organic compounds. For instance, it's utilized in the synthesis of 2H-1,4-thiazin-3(4H)-one 1-oxide and its 1,1-dioxide analogs, which are structural analogs of uracil and have applications in antibiotic production (Bobek, 1982).
  • In another study, 4-Methoxy-1,4-thiazinan derivatives were produced by methylation, demonstrating its role in organic synthesis reactions (Kleffel, Otto, & Kratky, 1985).

Biological Activity

  • Novel biologically active compounds such as 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides were synthesized using this compound, and these compounds showed promising antibacterial and DPPH radical scavenging activities (Zia-ur-Rehman et al., 2009).
  • In a different study, ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate, a compound synthesized from this compound, exhibited moderate insecticidal activity against Aphis craccivora (Li, Tian, & Wang, 2013).

Material Science and Catalysis

  • 4-Methoxy-1,2-thiazinane 1,1-dioxides were involved in the synthesis of novel 1,2,4-thiadiazinane 1,1-dioxides, indicating their role in creating new materials through multi-component reactions (Khumalo et al., 2018).

Pharmaceutical Research

  • The chemistry of thiazinanes and their derivatives, which include 4-Methoxy-1,2-thiazinane 1,1-dioxides, has been explored for their potential in treating diseases. Compounds like 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine showed anti-HIV activity, and others demonstrated analgesic and antibiotic properties (Hassan et al., 2020).

Safety and Hazards

The safety information available indicates that 4-Methoxy-1,2-thiazinane 1,1-dioxide may pose certain hazards. The compound has been assigned the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 .

properties

IUPAC Name

4-methoxythiazinane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S/c1-9-5-2-3-10(7,8)6-4-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLIXPDGKIFUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCS(=O)(=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-thia-1-azabicyclo[3.1.0]hexane 2,2-dioxide (0.600 g, 4.5 mmol), p-toluenesulfonic acid hydrate (0.086 g, 0.5 mmol) and methanol (50 mL) was stirred at room temperature for 3 days. The reaction was concentrated and the residue purified by silica gel chromatography (0-100% ethyl acetate/hexanes) to afford the product as a white solid (0.56 g, 75%). 1H NMR (300 MHz, CDCl3) δ 4.43 (br s, 1H), 3.65-3.40 (m, 2H), 3.40 (s, 3H), 3.36-3.23 (m, 2H), 3.08 (dt, 1H, J=13.5, 3.9 Hz), 2.50-2.23 (m, 2H).
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.086 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
75%

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